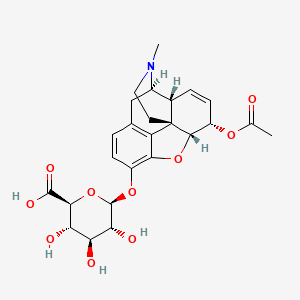
6-Acetylmorphine 3-O-b-D-Glucuronide
描述
6-Acetylmorphine 3-O-b-D-Glucuronide is a metabolite of heroin (diacetylmorphine) and morphine. It is formed when 6-acetylmorphine undergoes glucuronidation, a process where a glucuronic acid molecule is added to the compound. This metabolite is significant in the study of opioid metabolism and is often used as a biomarker for heroin use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetylmorphine 3-O-b-D-Glucuronide typically involves the glucuronidation of 6-acetylmorphine. This process can be carried out using glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the 3-hydroxy group of 6-acetylmorphine .
Industrial Production Methods
Industrial production of this compound is not commonly reported, as it is primarily used for research purposes. the production process would likely involve the enzymatic glucuronidation of 6-acetylmorphine under controlled conditions to ensure high purity and yield .
化学反应分析
Types of Reactions
6-Acetylmorphine 3-O-b-D-Glucuronide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the glucuronide bond to release 6-acetylmorphine and glucuronic acid.
Oxidation: Oxidative reactions can modify the acetyl or glucuronide groups.
Reduction: Reduction reactions can potentially alter the acetyl group.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions can be used to hydrolyze the glucuronide bond.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Major Products Formed
Hydrolysis: 6-Acetylmorphine and glucuronic acid.
Oxidation: Various oxidized derivatives of 6-acetylmorphine.
Reduction: Reduced forms of 6-acetylmorphine.
科学研究应用
6-Acetylmorphine 3-O-b-D-Glucuronide is used extensively in scientific research, particularly in the fields of:
Chemistry: Studying the metabolic pathways of opioids.
Biology: Understanding the biological effects and metabolism of heroin and morphine.
Medicine: Developing diagnostic tools for detecting heroin use.
Industry: Producing reference standards for analytical testing.
作用机制
The mechanism of action of 6-Acetylmorphine 3-O-b-D-Glucuronide involves its role as a metabolite of heroin. Once heroin is metabolized to 6-acetylmorphine, it is further glucuronidated to form this compound. This compound does not exert significant pharmacological effects itself but serves as a marker for heroin metabolism. The primary molecular targets are the enzymes involved in glucuronidation, such as glucuronosyltransferases .
相似化合物的比较
Similar Compounds
6-Monoacetylmorphine: Another metabolite of heroin, but without the glucuronide group.
Morphine-3-glucuronide: A glucuronidated metabolite of morphine.
Morphine-6-glucuronide: Another glucuronidated metabolite of morphine, known for its analgesic properties.
Uniqueness
6-Acetylmorphine 3-O-b-D-Glucuronide is unique due to its specific formation from 6-acetylmorphine and its role as a definitive biomarker for heroin use. Unlike other metabolites, it provides a clear indication of heroin metabolism, making it valuable in forensic and clinical settings .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-acetyloxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO10/c1-10(27)33-15-6-4-12-13-9-11-3-5-14(20-16(11)25(12,22(15)35-20)7-8-26(13)2)34-24-19(30)17(28)18(29)21(36-24)23(31)32/h3-6,12-13,15,17-19,21-22,24,28-30H,7-9H2,1-2H3,(H,31,32)/t12-,13+,15-,17-,18-,19+,21-,22-,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGOKLDIYZEHHQ-DSPHSEFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O)CCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)CCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746950 | |
| Record name | (5alpha,6alpha)-6-(Acetyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-3-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62299-26-7 | |
| Record name | (5alpha,6alpha)-6-(Acetyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-3-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




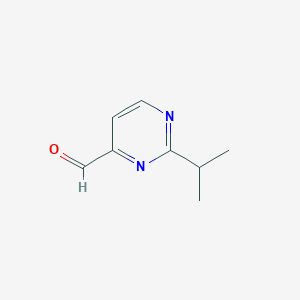
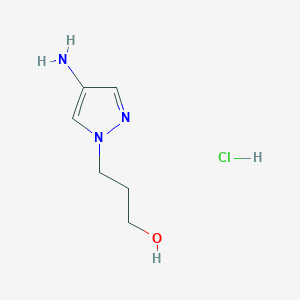
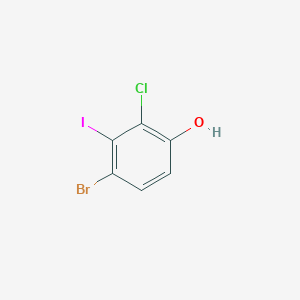
![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1514345.png)
![BenzenaMine, 4-(2-oxa-6-azaspiro[3.3]hept-6-ylsulfonyl)-](/img/structure/B1514349.png)
![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)
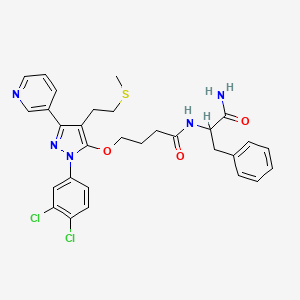
![Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1514353.png)
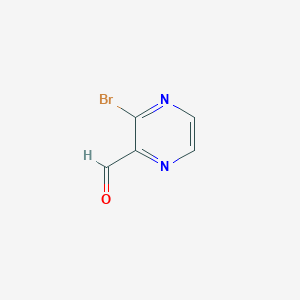
![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B1514355.png)
![2-Bromo-7-methoxybenzo[d]thiazole](/img/structure/B1514356.png)
![2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane](/img/structure/B1514373.png)
